molecular formula C7H12BrNO B1375171 3-Bromo-1-(propan-2-yl)pyrrolidin-2-one CAS No. 1309794-09-9

3-Bromo-1-(propan-2-yl)pyrrolidin-2-one

Cat. No.: B1375171
CAS No.: 1309794-09-9
M. Wt: 206.08 g/mol
InChI Key: CHQRTHCYGHJYQY-UHFFFAOYSA-N
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Description

3-Bromo-1-(propan-2-yl)pyrrolidin-2-one (CAS: 1309794-09-9) is a brominated pyrrolidinone derivative with the molecular formula C₇H₁₂BrNO and a molecular weight of 206.08 g/mol . The compound features a pyrrolidin-2-one core substituted with a bromine atom at the 3-position and an isopropyl group at the 1-position. Pyrrolidinones are versatile intermediates in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to their reactivity and structural diversity.

Properties

IUPAC Name

3-bromo-1-propan-2-ylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12BrNO/c1-5(2)9-4-3-6(8)7(9)10/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHQRTHCYGHJYQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(C1=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1309794-09-9
Record name 3-bromo-1-(propan-2-yl)pyrrolidin-2-one
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URL https://echa.europa.eu/information-on-chemicals
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

The synthesis of 3-Bromo-1-(propan-2-yl)pyrrolidin-2-one typically involves the bromination of 1-(propan-2-yl)pyrrolidin-2-one. The reaction is carried out using bromine or other brominating agents under controlled conditions to ensure the selective bromination at the desired position . Industrial production methods may involve large-scale bromination reactions with optimized conditions to maximize yield and purity.

Chemical Reactions Analysis

3-Bromo-1-(propan-2-yl)pyrrolidin-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include bromine, sodium hydroxide, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-Bromo-1-(propan-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The bromine atom plays a crucial role in its reactivity and interactions with other molecules . The compound can form covalent bonds with nucleophilic sites on target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Differences

  • Aromatic substituents (e.g., 3-chlorophenyl in ) enable π-π interactions in drug design, whereas aliphatic groups (e.g., benzyl in ) enhance lipophilicity.
  • The target compound’s aliphatic bromine may reduce persistence in biological systems compared to aryl bromides.

Biological Activity

3-Bromo-1-(propan-2-yl)pyrrolidin-2-one is a pyrrolidinone derivative characterized by its unique brominated structure, which contributes to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a pyrrolidinone ring with a bromine atom at the 3-position and a propan-2-yl group at the 1-position. This configuration is significant as it influences the compound's interaction with biological targets.

Pyrrolidinone derivatives have been shown to interact with various biological targets, including enzymes and receptors. The specific mode of action for this compound may involve:

  • Enzyme Inhibition : It may inhibit specific enzymes, altering metabolic pathways.
  • Receptor Interaction : The compound could bind to receptors, affecting signaling pathways.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. The compound has shown effectiveness against multidrug-resistant Staphylococcus aureus, making it a candidate for further development in antibiotic therapies .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus3.12 - 12.5 μg/mL
Escherichia coliNot significantly affected

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties. It has been tested against various cancer cell lines, including A549 cells (human lung adenocarcinoma) and MCF7 cells (breast cancer).

Table 2: Anticancer Activity of this compound

Cell LineIC50 (μM)Viability Post-Treatment (%)
A5491066
MCF71570

The results indicate that while the compound exhibits some cytotoxic effects on cancer cells, it also affects non-cancerous cells, suggesting a need for further optimization to enhance selectivity towards cancerous cells .

Case Studies

Recent studies have explored the synthesis and biological evaluation of various pyrrolidinone derivatives, including this compound. For instance, one study highlighted its potential in inhibiting certain cancer cell lines while maintaining lower toxicity in normal cells . Another study focused on its antimicrobial properties, demonstrating significant activity against resistant bacterial strains.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.